Perfluorooct-1-ene chemical and physical properties
Perfluorooct-1-ene chemical and physical properties
An In-depth Technical Guide to the Core Chemical and Physical Properties of Perfluorooct-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of perfluorooct-1-ene. It is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and applications of fluorinated compounds. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes logical workflows pertinent to the study and application of this compound.
Core Chemical and Physical Properties
Perfluorooct-1-ene is a perfluorinated alkene, meaning it is a derivative of octene where all hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination imparts unique properties to the molecule, including high chemical and thermal stability, low surface energy, and distinct solubility characteristics.
Identifiers and Molecular Data
The fundamental identifiers and molecular properties of perfluorooct-1-ene are summarized in the table below for quick reference.
| Property | Value |
| Chemical Name | Perfluorooct-1-ene |
| Synonyms | Perfluoro-1-octene, Hexadecafluoro-1-octene[1] |
| CAS Number | 559-14-8[1][2][3][4] |
| Molecular Formula | C₈F₁₆[1][2][3][4] |
| Molecular Weight | 400.06 g/mol [2][3][4] |
| IUPAC Name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene[2][3] |
Physical and Chemical Property Data
The physical state and key chemical properties of perfluorooct-1-ene are detailed in the following table. These properties are critical for handling, storage, and application in various experimental setups.
| Property | Value |
| Appearance | Colourless liquid[2] |
| Boiling Point | 105°C[2] |
| Density (Predicted) | 1.658 ± 0.06 g/cm³[2] |
| Solubility | Generally soluble in perfluorinated solvents; low solubility in aqueous and hydrocarbon-based solvents. |
| Hazard Class | Irritant[2] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of perfluorooct-1-ene. The following sections provide generalized protocols for its synthesis and spectroscopic analysis.
Synthesis of Perfluoroalkene Polymers via High-Pressure Polymerization
While perfluorooct-1-ene is commercially available, understanding its polymerization behavior is crucial for material science applications. The following is a generalized protocol for the radical polymerization of a perfluoroalkene, adapted from methodologies used for similar monomers like perfluorohex-1-ene.[5]
Objective: To synthesize a homopolymer from a perfluoroalkene monomer using a radical initiator under high pressure.
Materials:
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Perfluoroalkene monomer (e.g., perfluorooct-1-ene)
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Perfluorinated peroxide initiator (e.g., based on pentafluorobenzoic acid)[5]
-
Argon gas
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Teflon ampoules
-
High-pressure reaction vessel (cylinder-piston type)
Procedure:
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Monomer Preparation: Distill the perfluoroalkene monomer under an argon atmosphere to remove dissolved oxygen, which can inhibit radical polymerization.[5]
-
Initiator Addition: In a controlled environment, add the perfluorinated peroxide initiator to the purified monomer. The molar concentration of the initiator is typically in the range of 1.5-2.2%.[5]
-
Reaction Setup: Transfer the monomer-initiator mixture into Teflon ampoules.
-
High-Pressure Reaction: Place the sealed ampoules into a high-pressure "cylinder-piston" apparatus. Apply a pressure of 15,000-16,000 atm and heat the vessel to a temperature between 180-240°C.[5]
-
Reaction Time: Maintain these conditions for an extended period, typically ranging from 168 to 336 hours, to allow for polymerization.[5]
-
Product Isolation: After the reaction period, carefully depressurize the vessel and retrieve the ampoules. The resulting polymer can then be isolated and purified.
Spectroscopic Characterization Workflow
A combination of spectroscopic techniques is necessary to confirm the identity and purity of perfluorooct-1-ene.
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum will show distinct signals for each chemically non-equivalent fluorine atom, and the coupling constants provide information about the connectivity of the fluorine atoms.
-
¹³C NMR: This technique helps to identify the carbon backbone of the molecule. The signals will be split by the attached fluorine atoms, providing further structural information.
-
Procedure: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., acetone-d₆). Acquire spectra on a high-field NMR spectrometer. Analyze the chemical shifts and coupling constants to elucidate the structure.
-
-
Mass Spectrometry (MS):
-
Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Procedure: Inject a dilute solution of the sample into the GC-MS instrument. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak (confirming the molecular weight) and a characteristic fragmentation pattern.
-
-
Infrared (IR) Spectroscopy:
-
Procedure: Obtain the IR spectrum of the neat liquid sample.
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Interpretation: Look for characteristic absorption bands corresponding to the C=C double bond and the strong C-F single bonds.
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Relevance in Drug Development
Perfluorinated moieties are not typically bioactive in themselves but are of significant interest in medicinal chemistry as strategic modifications to lead compounds. The introduction of perfluoroalkyl groups can dramatically alter the physicochemical properties of a molecule.
The strong electron-withdrawing nature of the perfluoroalkyl groups in perfluorooct-1-ene makes its double bond highly susceptible to nucleophilic attack, rendering it a useful building block for synthesizing more complex fluorinated molecules.[6] In drug development, the incorporation of fluorine or perfluoroalkyl groups can lead to:
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the half-life of a drug.[7]
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Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[7]
-
Modified Binding Affinity: The unique electronic properties of fluorine can alter the way a molecule interacts with its biological target, potentially leading to increased binding affinity and potency.[7]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. PERFLUOROOCTENE-1 CAS#: 559-14-8 [amp.chemicalbook.com]
- 3. Perfluorooct-1-ene | C8F16 | CID 2782409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 6. benchchem.com [benchchem.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
